molecular formula C7H16N2O B1480020 (1-Amino-4,4-dimethylpyrrolidin-3-yl)methanol CAS No. 2098084-17-2

(1-Amino-4,4-dimethylpyrrolidin-3-yl)methanol

Cat. No.: B1480020
CAS No.: 2098084-17-2
M. Wt: 144.21 g/mol
InChI Key: WUVLBNXKCFTQTK-UHFFFAOYSA-N
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Description

(1-Amino-4,4-dimethylpyrrolidin-3-yl)methanol is a chemical compound of interest in medicinal chemistry and drug discovery research. As a functionalized pyrrolidine featuring both amino and alcohol groups, it serves as a versatile chiral building block for the synthesis of more complex molecules . The 4,4-dimethyl substitution on the pyrrolidine ring introduces steric and conformational constraints that can be leveraged to explore structure-activity relationships (SAR) and enhance metabolic stability in target molecules . This scaffold is particularly valuable in pharmaceutical research for constructing potential enzyme inhibitors or receptor modulators. For instance, similar gem-dimethyl substituted pyrrolidinone structures have been utilized in the development of potent inhibitors for viral targets, such as the SARS-CoV-2 Mac1 protein, demonstrating the strategic importance of this structural motif in optimizing ligand potency and efficiency . Amino alcohols, as a class of compounds, are widely used as catalysts, coupling partners in synthesis, and chiral auxiliaries, and are critical for modulating the physicochemical properties of drug candidates . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(1-amino-4,4-dimethylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(2)5-9(8)3-6(7)4-10/h6,10H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVLBNXKCFTQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

(1-Amino-4,4-dimethylpyrrolidin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles known for their diverse biological activities. The presence of both amino and hydroxyl functional groups in its structure enhances its reactivity and potential interactions with biological targets.

  • Molecular Formula : C7_7H16_{16}N2_2O
  • Molecular Weight : 144.22 g/mol
  • CAS Number : 2098084-17-2

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can participate in hydrogen bonding, while the hydroxyl group may facilitate further interactions that modulate the activity of these targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Modulation : It could act as a ligand for certain receptors, influencing signaling pathways and cellular responses.

Biological Activity

Recent studies have explored the biological activity of this compound across various contexts:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrrolidine structures have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess similar activities .

Neuroprotective Effects

Pyrrolidine derivatives have been implicated in neuroprotection, potentially through modulation of neurotransmitter systems or inhibition of neurotoxic pathways. This suggests that this compound may have therapeutic potential in neurodegenerative diseases .

Case Study 1: Antibacterial Activity

A study evaluated several pyrrolidine derivatives for their antibacterial efficacy against various strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the pyrrolidine structure significantly enhanced antibacterial activity. While specific data on this compound was not detailed, the findings suggest a promising avenue for further exploration .

Case Study 2: Neuroprotective Screening

In a screening for neuroprotective agents, compounds with similar structural motifs were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds could significantly reduce cell death in vitro, hinting at the potential neuroprotective effects of this compound as well .

Data Table: Biological Activity Comparison

Compound NameActivity TypeTarget Organism/PathwayIC50 Value (µM)Reference
This compoundAntibacterialS. aureus, E. coliNot specified
Pyrrolidine Derivative AAntibacterialVarious Gram-positive bacteria15
Pyrrolidine Derivative BNeuroprotectiveNeuronal cells10

Scientific Research Applications

Inhibitors of Protein Methyltransferases

Recent studies have indicated that compounds structurally similar to (1-Amino-4,4-dimethylpyrrolidin-3-yl)methanol can act as potent allosteric inhibitors of protein methyltransferases such as PRMT3. These inhibitors have shown high selectivity and potency in biochemical assays, with IC50 values ranging from approximately 10 to 36 nM . The significance of these findings lies in the role of PRMT3 in ribosome maturation and its implications in various diseases.

Antagonists for Cancer Targets

Research has identified small molecule antagonists that exhibit promising activity against cancer-related targets. For instance, compounds derived from similar structural frameworks have been screened for their ability to inhibit interactions between proteins involved in cancer progression . These findings highlight the potential of this compound derivatives in developing targeted cancer therapies.

Structure-Activity Relationship Studies

The design and synthesis of analogs of this compound have been crucial in understanding the structure-activity relationships (SAR) of various inhibitors. Studies have shown that modifications to the molecular structure can significantly alter the inhibitory potency against specific targets . This is essential for optimizing drug candidates for better efficacy and selectivity.

Cell-Based Assays

The compound has been utilized in cell-based assays to assess its biological activity and mechanism of action. For example, compounds similar to this compound have been tested for their effects on cellular processes related to methylation and gene expression regulation . These assays provide valuable insights into the therapeutic potential of these compounds.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance the solubility and stability of various active pharmaceutical ingredients. Research indicates that such modifications can lead to improved delivery systems with controlled release properties . This application is particularly relevant in formulating drugs with poor solubility profiles.

Summary of Findings

Application AreaKey Insights
Medicinal ChemistryPotent allosteric inhibitors of PRMT3; potential cancer therapies through structural analogs
Biochemical ResearchCritical for SAR studies; effective in cell-based assays for understanding biological activity
Material ScienceEnhances solubility and stability in drug formulations; improves controlled release properties

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Amino Groups: The substitution of the amino group with a 4-aminophenyl moiety (as in the second compound) introduces aromaticity, which may enhance π-π stacking interactions with protein targets but reduce solubility compared to the aliphatic amino group in the target compound .
  • Steric Effects: The 4,4-dimethyl substitution in the target compound provides greater steric hindrance than the monomethyl analog (fourth compound), possibly influencing binding pocket accessibility .

Bioactivity and Target Interactions

Evidence from hierarchical clustering of bioactivity profiles (NCI-60 and PubChem datasets) suggests that pyrrolidine derivatives with dimethyl and polar substituents cluster into groups with shared modes of action, such as enzyme inhibition or receptor modulation . For example:

  • Amino-Phenyl Analogs: Compounds like (1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol may exhibit enhanced selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) due to aromatic pharmacophores .
  • Hydroxymethyl vs. Carboxylic Acid : The hydroxymethyl group in the target compound likely supports interactions with hydrophilic binding pockets, whereas carboxylic acid analogs might target metalloenzymes or ion channels .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydroxymethyl group in the target compound improves aqueous solubility compared to its phenyl-substituted analog, which has a logP value skewed by the aromatic ring .
  • Metabolic Stability: Dimethyl substitutions at the 4-position may reduce metabolic oxidation, enhancing half-life relative to monomethyl analogs .

Preparation Methods

Reductive Amination and Protection-Deprotection Sequence

A common approach starts with aniline derivatives, which are protected (e.g., with Troc or Boc groups) to prevent side reactions during subsequent steps. After protection, reductive amination with aldehydes such as cyclopropanealdehyde introduces the amino substituent. Deprotection under acidic or zinc-mediated conditions then liberates the free amine.

This method ensures:

  • High selectivity for the amino group placement,
  • Control over side reactions,
  • Flexibility for further functionalization.

Carbonylation and Saponification

Carbonylation reactions introduce carboxylic acid functionalities that can be subsequently converted to the hydroxymethyl group through reduction or other transformations. Saponification of esters or related intermediates yields the carboxylic acid, which serves as a versatile intermediate for further derivatization.

Optical Resolution

For applications requiring enantiomerically pure material, high-performance liquid chromatography (HPLC) resolution is employed to separate optical isomers. This step is critical for biological activity and specificity in pharmaceutical contexts.

Example Synthetic Scheme Summary

Step Reaction Type Starting Material/Intermediate Product/Intermediate Notes
1 Protection Aniline derivative Protected aniline (e.g., Troc group) Prevents unwanted reactions at amino group
2 Reductive amination Protected aniline + cyclopropanealdehyde Amino-substituted intermediate Introduction of amino group
3 Deprotection Protected amino intermediate Free amino intermediate Acidic or zinc-mediated removal of protecting group
4 Carbonylation Alkylated intermediate Carboxylic acid intermediate Introduction of carboxyl functionality
5 Saponification Ester intermediate Carboxylic acid Hydrolysis of ester to acid
6 Optical resolution (if needed) Racemic mixture Enantiomerically pure intermediate HPLC separation
7 Final functionalization Carboxylic acid + amine This compound Condensation and reductive amination to finalize structure

While direct stock solution preparation data for this compound is limited, analogous compounds such as (1-(4-aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol provide useful reference points for solubility and formulation:

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 4.54 0.91 0.45
5 22.70 4.54 2.27
10 45.39 9.08 4.54

Note: Solvents include DMSO, PEG300, Tween 80, and corn oil for in vivo formulations, with careful mixing and clarification steps to ensure solution clarity before proceeding.

Research Findings and Optimization

  • The synthetic routes emphasize the importance of sequential solvent addition and physical methods such as vortexing, ultrasound, or heating to aid dissolution and clarity of solutions during formulation preparation.
  • Carbonylation and Curtius rearrangement reactions are employed to introduce key functional groups with high yields and purity, as demonstrated in related pyrrolidine derivative syntheses.
  • Optical resolution by HPLC is critical for obtaining enantiomerically pure intermediates, which directly affect the biological activity and pharmacokinetics of the final compound.
  • Reductive amination steps are optimized to achieve high conversion rates and minimize side products, often monitored by gas release volumes and reaction times at reflux conditions.

Q & A

Q. What are the primary synthetic routes for (1-Amino-4,4-dimethylpyrrolidin-3-yl)methanol, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves reductive amination or ring-closing strategies. For example, analogous pyrrolidine derivatives are synthesized via condensation of amines with ketones or aldehydes under acidic or catalytic conditions, followed by reduction (e.g., NaBH₄ or H₂/Pd). Key factors affecting yield include:

  • pH control : Acidic conditions (e.g., HCl) enhance imine formation but may require neutralization before reduction .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve selectivity for secondary amine formation over byproducts like tertiary amines .
  • Temperature : Moderate heating (40–60°C) optimizes reaction kinetics without degrading sensitive intermediates .

Q. What analytical techniques are most reliable for characterizing this compound?

Answer: A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, with characteristic shifts for the amino group (~1.5–2.5 ppm) and hydroxyl group (~3.5–4.5 ppm) .
  • HPLC-MS : Quantifies purity and identifies impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and ESI+ ionization .
  • FTIR : Validates functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, N-H bend at 1600 cm⁻¹) .

Advanced Research Questions

Q. How does the steric hindrance of the 4,4-dimethyl group impact the compound’s reactivity in nucleophilic substitutions?

Answer: The geminal dimethyl groups at C4 restrict conformational flexibility, reducing accessibility to the hydroxyl and amino groups. This steric effect can:

  • Lower reaction rates : Observed in SN₂ reactions due to hindered backside attack. Kinetic studies using polar aprotic solvents (e.g., DMF) show 20–30% slower kinetics compared to non-methylated analogs .
  • Favor elimination over substitution : Under strongly basic conditions (e.g., KOtBu), β-elimination becomes dominant, forming pyrroline derivatives .

Q. What strategies mitigate racemization during derivatization of the chiral 3-hydroxyl group?

Answer: Racemization is minimized via:

  • Low-temperature reactions : Performing acylations (e.g., with acetic anhydride) at 0–5°C reduces epimerization risk .
  • Protecting groups : Trityl or silyl ethers stabilize the hydroxyl group during subsequent reactions. For example, TBS protection in THF with imidazole yields >95% enantiomeric excess .
  • Chiral catalysts : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) retains configuration during nucleophilic additions .

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in structure-activity studies?

Answer: Contradictions often arise from assay-specific variables:

  • Concentration gradients : Dose-response curves (0.1–100 μM) may reveal biphasic effects (e.g., antimicrobial at low doses, cytotoxic at high doses) .
  • Membrane permeability : LogP adjustments (via substituent modifications) enhance or reduce cellular uptake, as shown in comparative studies with fluorinated analogs .
  • Metabolite interference : LC-MS profiling identifies active metabolites (e.g., oxidized pyrrolidine derivatives) that contribute to observed effects .

Data-Driven Research Design

Q. What computational methods predict the compound’s binding affinity for neurotransmitter receptors?

Answer:

  • Molecular docking (AutoDock Vina) : Simulates interactions with GABAₐ or NMDA receptors, focusing on hydrogen bonding with the hydroxyl/amino groups and steric fit within the binding pocket .
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories, with RMSD < 2 Å indicating robust binding .
  • QSAR models : Utilize Hammett constants (σ) of substituents to correlate electronic effects with IC₅₀ values .

Q. How do pH and temperature affect the compound’s stability in aqueous solutions?

Answer: Stability studies (HPLC tracking over 72 hours) show:

  • Acidic conditions (pH 2–4) : Rapid degradation (t₁/₂ = 8–12 h) via hydroxyl group protonation and ring-opening .
  • Neutral/basic conditions (pH 7–9) : Greater stability (t₁/₂ > 48 h) but gradual oxidation of the amino group to nitro derivatives .
  • Temperature : Storage at 4°C reduces degradation rates by 50% compared to 25°C .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Amino-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 2
(1-Amino-4,4-dimethylpyrrolidin-3-yl)methanol

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